REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8].[Br:13]N1C(=O)CCC1=O>C(OC)(C)(C)C.C(#N)C>[Br:13][C:11]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([CH:2]2[CH2:3][CH2:4][CH2:5][O:1]2)[CH:12]=1
|
Name
|
|
Quantity
|
53.45 g
|
Type
|
reactant
|
Smiles
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O1C(CCC1)C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
641.4 mL
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Type
|
solvent
|
Smiles
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C(C)(C)(C)OC
|
Name
|
|
Quantity
|
213.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
58.88 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
maintaining internal temperature below about 8° C
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Type
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TEMPERATURE
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Details
|
while cooling with an ice-water bath for 30 minutes (NMR of
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Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
complete consumption of starting material)
|
Type
|
ADDITION
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Details
|
Aqueous 1 N Na2S2O3 (330 mL) was added to the reaction mixture
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Type
|
CUSTOM
|
Details
|
removed the cold bath
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous NaHCO3 (2×), water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a short plug of silica
|
Type
|
WASH
|
Details
|
eluted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N)C=C1)C1OCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |